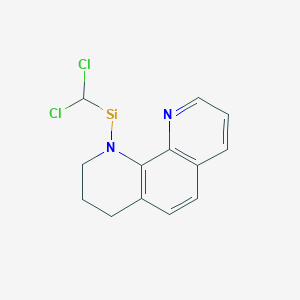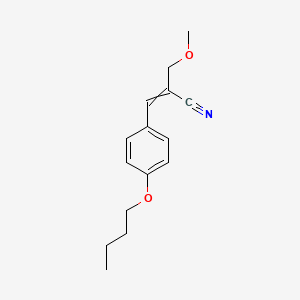
3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile is an organic compound characterized by a butoxyphenyl group attached to a methoxymethylprop-2-enenitrile structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-butoxybenzaldehyde and methoxymethylacetonitrile.
Condensation Reaction: The 4-butoxybenzaldehyde undergoes a condensation reaction with methoxymethylacetonitrile in the presence of a base such as sodium hydroxide or potassium carbonate.
Reaction Conditions: The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: 3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enoic acid.
Reduction: 3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with specific properties, such as liquid crystals and polymers.
Pharmaceutical Research: It is investigated for its potential biological activities and as a building block for drug development.
Chemical Biology: The compound is used in studies to understand the interactions between small molecules and biological targets.
Mecanismo De Acción
The mechanism of action of 3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile depends on its specific application:
In Organic Synthesis: It acts as a reactive intermediate, participating in various chemical reactions to form desired products.
In Biological Systems: The compound may interact with specific enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Methoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile: Similar structure but with a methoxy group instead of a butoxy group.
3-(4-Ethoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile: Similar structure but with an ethoxy group instead of a butoxy group.
3-(4-Propoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile: Similar structure but with a propoxy group instead of a butoxy group.
Uniqueness
3-(4-Butoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile is unique due to the presence of the butoxy group, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where the butoxy group imparts desired characteristics.
Propiedades
Número CAS |
77113-72-5 |
|---|---|
Fórmula molecular |
C15H19NO2 |
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
3-(4-butoxyphenyl)-2-(methoxymethyl)prop-2-enenitrile |
InChI |
InChI=1S/C15H19NO2/c1-3-4-9-18-15-7-5-13(6-8-15)10-14(11-16)12-17-2/h5-8,10H,3-4,9,12H2,1-2H3 |
Clave InChI |
XTBCRAHBBUQKCY-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C=C(COC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(2-Fluorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430482.png)
![2-Hydroxyethyl 2-[(prop-2-en-1-yl)oxy]ethyl carbonate](/img/structure/B14430488.png)
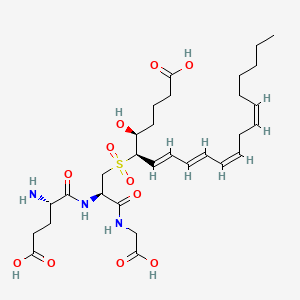

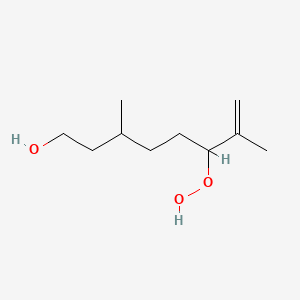
![2-(Methylsulfanyl)-5-[(prop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14430505.png)
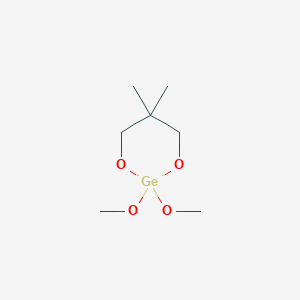


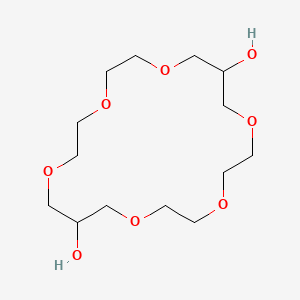
![2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione](/img/structure/B14430543.png)
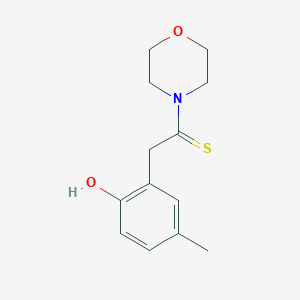
![2,6-Dimethoxy-N-[5-(2-methylpentan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14430564.png)
